N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a piperazine derivative . Piperazine derivatives have been reported to exhibit various biological activities, including α1D/1A antagonist activity . This particular compound has been studied for its potential in treating benign prostatic hyperplasia .
Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring attached to a methoxyphenyl group . The exact structure can be determined through various spectroscopic techniques such as NMR and IR .将来の方向性
作用機序
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, by binding to them . This binding is highly selective, with the compound showing 47.9-fold and 19.1-fold selectivity for the α1D and α1A adrenoceptors, respectively, compared to the α1B adrenoceptor . The interaction results in changes in cell signaling pathways, leading to various downstream effects .
Biochemical Pathways
Upon binding to the α1D and α1A adrenoceptors, the compound affects several biochemical pathways. One of the key pathways influenced is the apoptotic pathway . The compound induces apoptosis in cells, a process of programmed cell death that is crucial for maintaining cellular homeostasis . This apoptotic induction is independent of the α1 adrenoceptor blocking action of the compound .
Pharmacokinetics
The compound’s high selectivity for its targets suggests that it may have good bioavailability and reach its targets effectively .
Result of Action
The compound’s action results in significant cellular effects. In vitro, it inhibits cell viability and induces apoptosis in the BPH-1 cell line . In vivo, it prevents the progression of prostatic hyperplasia in rats by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis .
特性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-15-28-20(22(30)24-16)14-19(25-28)21(29)23-8-3-9-26-10-12-27(13-11-26)17-4-6-18(31-2)7-5-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWZOZSUOUEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。